S-Benzyl-DL-homocysteine
Overview
Description
S-Benzyl-DL-homocysteine: is an organosulfur compound with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol It is a derivative of homocysteine, where the sulfur atom is bonded to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Benzyl-DL-homocysteine can be synthesized through the reaction of homocysteine thiolactone with benzyl halides in the presence of a base such as sodium methoxide . The reaction typically proceeds under mild conditions, yielding the desired product in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: S-Benzyl-DL-homocysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group, yielding homocysteine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Homocysteine.
Substitution: Various S-alkyl or S-aryl homocysteine derivatives.
Scientific Research Applications
Chemistry: S-Benzyl-DL-homocysteine is used as a precursor in the synthesis of other sulfur-containing compounds. It serves as a model compound for studying the reactivity of sulfur in organic molecules .
Biology: In biological research, this compound is used to study the metabolism of sulfur-containing amino acids and their role in cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the context of diseases related to sulfur metabolism, such as homocystinuria .
Industry: this compound finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
S-Benzyl-DL-homocysteine exerts its effects primarily through its interaction with enzymes involved in sulfur metabolism. It can act as a substrate or inhibitor for enzymes such as cystathionine β-synthase and cystathionine γ-lyase . These interactions influence the levels of homocysteine and related metabolites, impacting various cellular pathways, including methylation and transsulfuration .
Comparison with Similar Compounds
DL-Homocysteine: A sulfur-containing amino acid that serves as a precursor to S-Benzyl-DL-homocysteine.
S-Methyl-DL-homocysteine: Similar in structure but with a methyl group instead of a benzyl group.
S-Ethyl-DL-homocysteine: Contains an ethyl group in place of the benzyl group.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-4-benzylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPDMPPOTUGMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-60-3, 3054-02-2 | |
Record name | NSC164657 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC14986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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